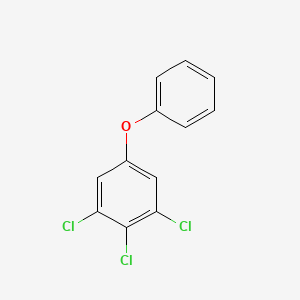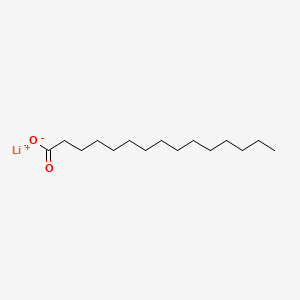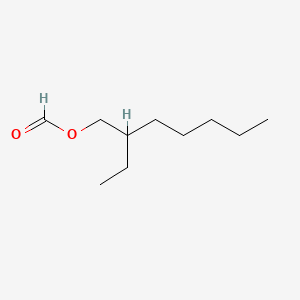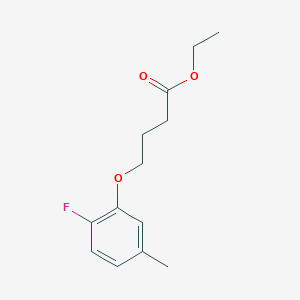![molecular formula C29H33N5O3S2 B12655572 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the thieno[3,2-d]pyrimidine family, which is recognized for its biological activity, particularly in cancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide involves multiple steps, starting from the preparation of the thieno[3,2-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and thieno derivatives. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes, such as phosphatidylinositol-3-kinase (PI3K). By binding to the active site of these enzymes, it prevents the phosphorylation of downstream targets, thereby disrupting key signaling pathways involved in cell growth and survival. This mechanism is particularly relevant in cancer research, where the PI3K/Akt pathway is often deregulated.
Comparación Con Compuestos Similares
Similar Compounds
GDC-0941: Another thieno[3,2-d]pyrimidine derivative known for its PI3K inhibitory activity.
PI-103: A dual inhibitor of PI3K and mTOR, used in cancer research.
BKM120: A selective PI3K inhibitor with applications in oncology.
Uniqueness
2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer high selectivity and potency towards its molecular targets. Its methylsulfinylphenyl group, in particular, enhances its binding affinity and stability, making it a promising candidate for further development in medicinal chemistry.
Propiedades
Fórmula molecular |
C29H33N5O3S2 |
|---|---|
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H33N5O3S2/c1-17(2)37-23-15-19(18-10-12-34(3)13-11-18)8-9-22(23)32-29-31-16-24-26(33-29)25(27(38-24)28(30)35)20-6-5-7-21(14-20)39(4)36/h5-9,14-18H,10-13H2,1-4H3,(H2,30,35)(H,31,32,33) |
Clave InChI |
OJCRZOUELMNLPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC(=CC=C5)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)



